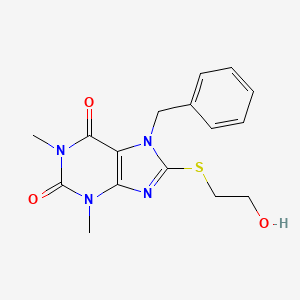
2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Biological Evaluation
2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide and its derivatives have been explored for various scientific applications, focusing primarily on their synthesis, chemical structure, and potential biological activities. Although the specific compound was not directly mentioned, research on closely related chemical structures provides insight into the methodology and potential applications within scientific research.
For instance, studies have focused on the synthesis of thiophenylhydrazonoacetates for heterocyclic synthesis, highlighting the reactivity of such compounds toward different nucleophiles to yield various heterocyclic derivatives. This demonstrates the chemical versatility of thiophene-containing compounds in synthesizing new molecules with potential biological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antimicrobial Activities
Research has also been conducted on the synthesis and antimicrobial activity of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives. These studies highlight the potential of thiophene and pyridine derivatives in developing new antimicrobial agents, showing promising results against various pathogens. The ability to synthesize and evaluate the antimicrobial activities of such compounds underscores their importance in medicinal chemistry and drug discovery (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Advanced Materials and Chemical Sensors
In addition to biological applications, research on pyridine and thiophene derivatives extends to the development of advanced materials and chemical sensors. For example, studies on pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties explore the potential of such compounds in optical materials, highlighting their use in luminescence and sensing applications. The ability of these compounds to form nano-aggregates with enhanced emission in specific environments suggests their utility in developing new materials for electronic and photonic devices (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).
properties
IUPAC Name |
2-bromo-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2OS/c18-15-6-2-1-5-14(15)17(21)20-10-12-4-3-8-19-16(12)13-7-9-22-11-13/h1-9,11H,10H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBJGCSPJSWGMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide](/img/structure/B2404630.png)


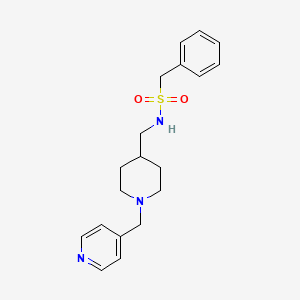
![1-Benzhydryl-3-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]urea](/img/structure/B2404636.png)
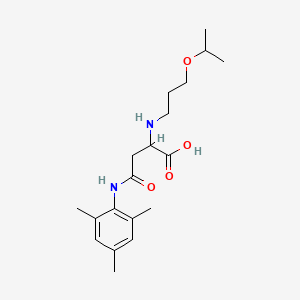
![(2-phenylthiazol-4-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2404639.png)
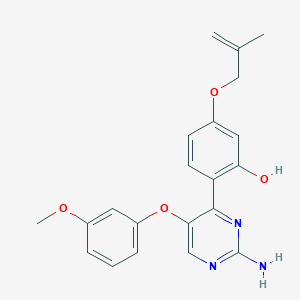

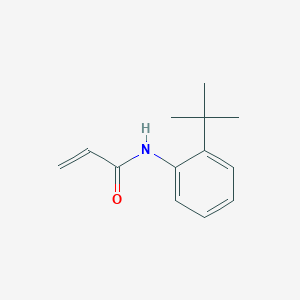
![6-Cyclopropyl-3-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2404647.png)
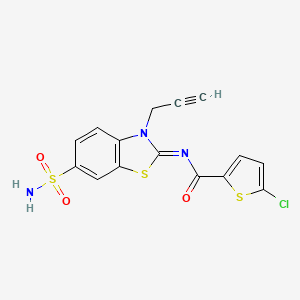
![5-{3-[4-(tert-butyl)phenoxy]phenyl}-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione](/img/structure/B2404649.png)
